4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide
4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1017211
InChI:
InChI=1S/C20H22BrN3O4/c1-13-3-4-14(2)17(11-13)22-18(25)9-10-19(26)23-24-20(27)12-28-16-7-5-15(21)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)
SMILES:
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br
Molecular Formula:
C20H22BrN3O4
Molecular Weight:
448.3 g/mol
4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC1017211
Molecular Formula: C20H22BrN3O4
Molecular Weight: 448.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22BrN3O4 |
|---|---|
| Molecular Weight | 448.3 g/mol |
| IUPAC Name | 4-[2-[2-(4-bromophenoxy)acetyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C20H22BrN3O4/c1-13-3-4-14(2)17(11-13)22-18(25)9-10-19(26)23-24-20(27)12-28-16-7-5-15(21)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
| Standard InChI Key | PLLLIWCTDJMKRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator